1,3-Diazinan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazinan-4-amine is a heterocyclic organic compound with the molecular formula C₄H₁₁N₃ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diazinan-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde under acidic conditions can yield hexahydro-4-pyrimidinamine. Another method involves the reduction of 4-pyrimidinone using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of hexahydro-4-pyrimidinamine often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diazinan-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-4-carboxylic acid, while substitution reactions can introduce alkyl or aryl groups into the ring.
Scientific Research Applications
1,3-Diazinan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which hexahydro-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to the modulation of various biochemical pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
1,3-Diazinan-4-amine can be compared with other similar compounds such as:
Pyrimidine: The parent compound, which lacks the hydrogenation seen in hexahydro-4-pyrimidinamine.
Hexahydro-1,3,5-triazine: Another heterocyclic compound with similar structural features but different nitrogen positioning.
Piperidine: A six-membered ring with a single nitrogen atom, often used in similar applications.
Uniqueness: this compound is unique due to its specific hydrogenation state and the presence of two nitrogen atoms in the ring, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
16653-14-8 |
---|---|
Molecular Formula |
C4H11N3 |
Molecular Weight |
101.153 |
IUPAC Name |
1,3-diazinan-4-amine |
InChI |
InChI=1S/C4H11N3/c5-4-1-2-6-3-7-4/h4,6-7H,1-3,5H2 |
InChI Key |
ZGADGOFWYBBVSR-UHFFFAOYSA-N |
SMILES |
C1CNCNC1N |
Synonyms |
Pyrimidine,4-aminohexahydro-(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.